Pentamethylbenzaldehyde
Overview
Description
Pentamethylbenzaldehyde is a multifunctional aromatic compound characterized by the presence of multiple phenyl groups and an aldehydic function. It is a derivative of benzaldehyde, where additional phenyl groups are introduced to the benzene ring. The synthesis of pentaphenylbenzaldehyde, a related compound, has been achieved through the addition of tetraphenylcyclopenta-2,4-dien-1-one to ethylene glycol acetal of cinnamaldehyde, followed by oxidation and hydrolysis . This compound's structure was confirmed using various spectroscopic methods, including NMR, IR, UV-Vis, and elemental analysis.
Synthesis Analysis
The synthesis of substituted benzaldehydes, including those with multiple substituents on the benzene ring, often involves palladium-catalyzed C-H activation. For example, substituted 2-bromobenzaldehydes were synthesized from benzaldehydes using a selective palladium-catalyzed ortho-bromination, with O-methyloxime serving as a directing group . Another approach to modifying benzaldehydes is the transformation of pentafluorobenzaldehyde into various derivatives, such as 4-aryloxy-2,3,5,6-tetrafluorobenzaldehydes, through nucleophilic substitution in the presence of inorganic fluorides .
Molecular Structure Analysis
The molecular structure of pentamethylbenzaldehyde and its derivatives is characterized by the presence of substituents on the benzene ring, which can significantly influence the compound's reactivity and physical properties. The structure of pentaphenylbenzaldehyde was elucidated using spectroscopic techniques, providing insights into the electronic and steric effects of the phenyl groups .
Chemical Reactions Analysis
Pentamethylbenzaldehyde and its derivatives can undergo various chemical reactions, including nucleophilic substitutions, nucleophilic additions to the aldehydic function, and cyclization reactions . For instance, pentafluorobenzaldehyde has been used in the synthesis of porphyrins and other cyclic compounds through reactions such as the solvent-free condensation with pyrrole . Additionally, reactions involving the carbonyl group of pentafluorobenzaldehyde have led to the formation of derivatives like pentafluorostilbene, pentafluorocinnamic acid, and acetals .
Physical and Chemical Properties Analysis
The physical and chemical properties of pentamethylbenzaldehyde derivatives are influenced by the nature and position of substituents on the benzene ring. For example, the introduction of electron-withdrawing fluorine atoms in pentafluorobenzaldehyde enhances its reactivity in nucleophilic substitution reactions . The presence of multiple phenyl groups in pentaphenylbenzaldehyde affects its solubility and reactivity, as seen in the synthesis and characterization of the compound . The unique properties of these compounds have led to their application in various fields, including organic synthesis, analytical chemistry, and materials science .
Scientific Research Applications
Electronic Effects on Photoenolization
- Substituent Electronic Effects : Pentamethylbenzaldehyde demonstrates significant variations in the lifetimes of (Z)-photoenols, influenced by substituents that exert mesomeric and inductive effects. These variations highlight the role of electronic factors and hydrogen bonding in broadening the chemistry based on photoenolization. Additionally, pentamethylbenzaldehyde exhibits dramatic shifts in absorption properties, indicating its potential in photochemical applications (Koner, Singhal, Nau, & Moorthy, 2005).
Application in Organic Synthesis
- Synthetic Applications : Pentamethylbenzaldehyde is involved in various organic synthesis processes. For example, its reactivity and chemical properties have made it a valuable component in the synthesis and spectroscopic analysis of cyclic acetals and other organic compounds (Collard, Jones, & Kriegel, 2001).
Role in Nitration Reactions
- Intermediate in Nitration : During the nitration of hexamethylbenzene to dinitroprehnitene, pentamethylbenzaldehyde has been identified as an intermediate product. The understanding of its role in this reaction contributes to the knowledge of nitration mechanisms and the formation of various nitro compounds (Suzuki, 1970).
Use in Solid Phase Organic Synthesis
- Linkers for Solid Phase Synthesis : Pentamethylbenzaldehyde derivatives, such as benzaldehyde-based linkers, have been explored for their utility in solid phase organic synthesis. These linkers facilitate the synthesis of secondary amides, underscoring their potential in the development of new synthetic methodologies (Swayze, 1997).
Involvement in Catalytic Processes
- Catalytic Reactions : Pentamethylbenzaldehyde has been studied in the context of Heck coupling reactions, where its properties are utilized in understanding and optimizing catalytic processes. This has implications for the development of more efficient and selective catalytic systems (Rosner, Le Bars, Pfaltz, & Blackmond, 2001).
Safety And Hazards
properties
IUPAC Name |
2,3,4,5,6-pentamethylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-7-8(2)10(4)12(6-13)11(5)9(7)3/h6H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOZGGOKRKSHKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)C=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00294841 | |
Record name | Pentamethylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00294841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pentamethylbenzaldehyde | |
CAS RN |
17432-38-1 | |
Record name | 17432-38-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98375 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pentamethylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00294841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentamethylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.